molecular formula C27H30O3 B14462644 4,4',4''-(2,6-Dimethylhept-3-ene-2,4,6-triyl)triphenol CAS No. 71856-10-5

4,4',4''-(2,6-Dimethylhept-3-ene-2,4,6-triyl)triphenol

Cat. No.: B14462644
CAS No.: 71856-10-5
M. Wt: 402.5 g/mol
InChI Key: NEOADHINJHPAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene is an organic compound characterized by its unique structure, which includes three p-hydroxyphenyl groups attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene typically involves the cyclotrimerization of 4-cyanophenol using trifluoromethanesulphonic acid as a catalyst at room temperature . This method ensures the formation of the desired triazine structure with high efficiency. Additionally, the compound can be epoxidized using alkali as a catalyst at 60°C for 1 hour .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents plays a crucial role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution, while nucleophiles such as amines can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or aminated derivatives, depending on the substituents used.

Scientific Research Applications

2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene involves its interaction with various molecular targets. The hydroxyl groups on the phenyl rings can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s structure allows it to participate in redox reactions, which can influence cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene is unique due to its heptene backbone, which imparts different chemical and physical properties compared to triazine-based compounds

Properties

CAS No.

71856-10-5

Molecular Formula

C27H30O3

Molecular Weight

402.5 g/mol

IUPAC Name

4-[2,6-bis(4-hydroxyphenyl)-2,6-dimethylhept-3-en-4-yl]phenol

InChI

InChI=1S/C27H30O3/c1-26(2,21-7-13-24(29)14-8-21)17-20(19-5-11-23(28)12-6-19)18-27(3,4)22-9-15-25(30)16-10-22/h5-17,28-30H,18H2,1-4H3

InChI Key

NEOADHINJHPAQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=CC(C)(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.